molecular formula C8F17I B136025 Perfluorooctyl iodide CAS No. 507-63-1

Perfluorooctyl iodide

Cat. No. B136025
Key on ui cas rn: 507-63-1
M. Wt: 545.96 g/mol
InChI Key: KWXGJTSJUKTDQU-UHFFFAOYSA-N
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Patent
US05618986

Procedure details

Into a 500 cc four-necked equipped with a stirrer, a reflux condenser, a dropping funnel and a thermometer, 200 cc of methanol and 32.4 g (0.6 mol) of sodium methoxide were charged. The reactor was heated to bring the internal temperature to 60° C. Then, 273 g of (0.5 mol) of C8F17I was dropwise added thereto over a period of one hour. After completion of the dropwise addition, heating and refluxing were continued for 10 hours. The conversion at that time was 99.8%. The reactor was cooled to room temperature. Then, 300 g of water was added to dissolve precipitated potassium iodide. The crude reaction solution was separated into two layers, and the fluorocarbon layer (lower layer) was further washed with 300 g of water to obtain 201 g of C8F17H having a purity of 99.4%. In the reactor, no formation of tar was observed.
Quantity
200 mL
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
32.4 g
Type
reactant
Reaction Step One
Quantity
273 g
Type
reactant
Reaction Step Two
Name
Quantity
300 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO.C[O-].[Na+].[C:6](I)([C:9]([C:12]([C:15]([C:18]([C:21]([C:24]([C:27]([F:30])([F:29])[F:28])([F:26])[F:25])([F:23])[F:22])([F:20])[F:19])([F:17])[F:16])([F:14])[F:13])([F:11])[F:10])([F:8])[F:7]>O>[CH:6]([C:9]([C:12]([C:15]([C:18]([C:21]([C:24]([C:27]([F:28])([F:29])[F:30])([F:25])[F:26])([F:22])[F:23])([F:20])[F:19])([F:17])[F:16])([F:14])[F:13])([F:11])[F:10])([F:8])[F:7] |f:1.2|

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
CO
Name
sodium methoxide
Quantity
32.4 g
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
273 g
Type
reactant
Smiles
C(F)(F)(C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F)I
Step Three
Name
Quantity
300 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 500 cc four-necked equipped with a stirrer, a reflux condenser, a dropping funnel
TEMPERATURE
Type
TEMPERATURE
Details
The reactor was heated
CUSTOM
Type
CUSTOM
Details
to 60° C
ADDITION
Type
ADDITION
Details
After completion of the dropwise addition
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
WAIT
Type
WAIT
Details
were continued for 10 hours
Duration
10 h
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve
CUSTOM
Type
CUSTOM
Details
precipitated potassium iodide
CUSTOM
Type
CUSTOM
Details
The crude reaction solution
CUSTOM
Type
CUSTOM
Details
was separated into two layers
WASH
Type
WASH
Details
the fluorocarbon layer (lower layer) was further washed with 300 g of water

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 201 g
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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